molecular formula C22H23F4NO3 B14773227 5-fluoro-N-[1-(4-methoxyphenyl)ethyl]-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide

5-fluoro-N-[1-(4-methoxyphenyl)ethyl]-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide

Cat. No.: B14773227
M. Wt: 425.4 g/mol
InChI Key: AUCRHOPAPWGXID-UHFFFAOYSA-N
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Description

5-fluoro-N-[1-(4-methoxyphenyl)ethyl]-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with fluorine, methoxyphenyl, and trifluoromethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-[1-(4-methoxyphenyl)ethyl]-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide typically involves multiple steps, including the formation of the benzamide core and subsequent introduction of the substituents. Common synthetic routes may include:

    Formation of the Benzamide Core: This step involves the reaction of a suitable amine with a benzoyl chloride derivative under basic conditions.

    Introduction of Substituents: The fluorine, methoxyphenyl, and trifluoromethyl groups are introduced through various substitution reactions, often involving halogenation and nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-[1-(4-methoxyphenyl)ethyl]-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxyphenyl sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5-fluoro-N-[1-(4-methoxyphenyl)ethyl]-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-N-[1-(4-methoxyphenyl)ethyl]-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-2-methylbenzamide
  • N-[1-(4-methoxyphenyl)ethyl]benzamide
  • 2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide

Uniqueness

5-fluoro-N-[1-(4-methoxyphenyl)ethyl]-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H23F4NO3

Molecular Weight

425.4 g/mol

IUPAC Name

5-fluoro-N-[1-(4-methoxyphenyl)ethyl]-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide

InChI

InChI=1S/C22H23F4NO3/c1-13(14-5-8-16(30-4)9-6-14)27-20(29)17-11-15(23)7-10-18(17)21(2,3)12-19(28)22(24,25)26/h5-11,13H,12H2,1-4H3,(H,27,29)

InChI Key

AUCRHOPAPWGXID-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)F)C(C)(C)CC(=O)C(F)(F)F

Origin of Product

United States

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